methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring fused with a tetrahydropyrimidine ring, which is further substituted with various functional groups
Preparation Methods
The synthesis of methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or tetrahydropyrimidine rings are replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines.
Biological Studies: The compound has shown antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Pharmacology: It is being explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to cell death . Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar compounds to methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
1,3-Diphenyl-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Tetrahydropyrimidine derivatives: These compounds have the tetrahydropyrimidine ring and are known for their diverse pharmacological properties.
Pyrazole-based heterocycles: These compounds are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and make it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H20N4O3/c1-14-18(21(27)29-2)20(24-22(28)23-14)17-13-26(16-11-7-4-8-12-16)25-19(17)15-9-5-3-6-10-15/h3-13,20H,1-2H3,(H2,23,24,28) |
InChI Key |
CSRNQQHHXCYBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.